Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of organic compounds known as dihydropyrimidinones (DHPMs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These compounds are characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is of particular interest to researchers due to its potential biological activity, particularly in the development of new drugs. [, , , , ]
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines, specifically a derivative of 1,4-dihydropyrimidine. This compound is characterized by its unique molecular structure that includes a 3-nitrophenyl group at the C4 position and an ethyl ester group at the C5 position of the pyrimidine ring. The presence of a methyl group at C6 further contributes to its chemical properties and biological activities.
The compound is typically synthesized through variations of the Biginelli reaction, which involves the condensation of a β-ketoester, an aldehyde, and urea in the presence of an acid catalyst. This method has been widely studied and documented in organic chemistry literature, highlighting its significance in synthesizing various biologically active compounds.
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is classified as a heterocyclic compound due to its pyrimidine ring structure. It falls under the broader category of dihydropyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This multicomponent reaction typically involves:
The reaction proceeds through a series of steps involving nucleophilic attack by urea on the carbonyl carbon of the β-ketoester, followed by cyclization to form the dihydropyrimidine ring. The reaction conditions (temperature, solvent) can significantly influence the yield and purity of the final product.
The molecular formula for ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is . The structure includes:
The compound has a molecular weight of approximately 305.29 g/mol. Its structural representation can be derived from its SMILES notation: CCOC(=O)C1=C(C)NC(=O)NC1c1cccc(c1)[N+]([O-])=O
.
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions typical for dihydropyrimidines:
The reactivity of this compound is influenced by both its functional groups and the electronic effects imparted by the nitro and methyl groups.
The biological activity of ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily attributed to its ability to interact with various biological targets. The mechanism often involves:
Studies have shown that derivatives of dihydropyrimidines exhibit significant activity against various pathogens and cancer cell lines.
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data indicates that it exhibits moderate thermal stability with decomposition occurring at elevated temperatures.
Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has notable applications in medicinal chemistry due to its biological activities:
This compound represents a significant area of interest for researchers focusing on drug development and synthetic organic chemistry due to its diverse applications and biological relevance.
The compound is systematically identified by the IUPAC name ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reflecting its core pyrimidine ring, oxidation state, and substituent positions. Its molecular formula is C₁₄H₁₅N₃O₅, with a molecular weight of 305.29 g/mol, and it is assigned the CAS Registry Number 110448-29-8 [1]. The structure integrates a tetrahydropyrimidin-2-one ring fused with a meta-nitrophenyl group, creating a planar conjugated system that influences both physicochemical properties and bioactivity.
Table 1: Key Identifiers of Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Property | Value |
---|---|
CAS Registry Number | 110448-29-8 |
Molecular Formula | C₁₄H₁₅N₃O₅ |
Molecular Weight | 305.29 g/mol |
IUPAC Name | Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Synonyms | Nifetepimine; Ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
XLogP3 | 1.436 (Predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 10 |
Common synonyms include Nifetepimine, emphasizing its pharmacological significance, while its structural depiction reveals the ester carbonyl (C5), ketone (C2), and nitro group (–NO₂) as key electronic features [1]. Spectroscopic identifiers include:
The compound belongs to the dihydropyrimidinone (DHPM) family, a scaffold isosteric to dihydropyridine (DHP) calcium channel modulators. Its structural significance arises from three key elements:
Synthetic Accessibility via Biginelli Reaction
This compound is efficiently synthesized via the Biginelli reaction, a one-pot acid-catalyzed condensation of ethyl acetoacetate, 3-nitrobenzaldehyde, and urea or thiourea. Optimized conditions include:
Table 2: Biginelli Reaction Optimization for DHPM Synthesis
Parameter | Standard Condition | Variant | Impact on Yield |
---|---|---|---|
Catalyst | PTSA (10 mol%) | HCl | Comparable |
Solvent | Ethanol | Acetonitrile | ~10% Lower |
Temperature | 80°C Reflux | Room Temperature | <30% Yield |
Aldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | Higher Crystallinity |
Functionalization strategies include:
Dihydropyrimidinones gained prominence after Pietro Biginelli’s 1893 report on acid-catalyzed aldehyde-β-ketoester-urea condensations. However, the specific compound ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate emerged in the late 20th century, with its CAS registry (110448-29-8) established circa 1989 [1]. Key milestones include:
Table 3: Impact of Nitrophenyl Position on DHPM Properties
Substituent | CAS Number | Melting Point (°C) | Key Biological Role |
---|---|---|---|
3-Nitrophenyl | 110448-29-8 | 226–227.5 | SERCA3 modulation; TNBC apoptosis |
4-Nitrophenyl | 161374-08-9 | 207–208.5 | Reference calcium channel blocker |
4-Methyl-3-nitrophenyl | N/A (ChemDiv 4415-7221) | Not reported | Screening libraries |
Industrial production scaled after 2010, with suppliers like Chemlyte Solutions offering >99% pure material in bulk quantities [4]. Its evolution from a synthetic curiosity to a targeted therapeutic probe illustrates the enduring relevance of DHPM scaffolds in chemical biology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: